5alpha-Androstane-11,17-dione, 3beta-hydroxy-

Carbonyl reductase Hydroxysteroid dehydrogenase Steroid metabolism

Ensure analytical precision with 3β-hydroxy-5α-androstane-11,17-dione, an indispensable 11-oxygenated androgen standard. Its distinct 3β-hydroxy configuration is critically recognized by stereospecific enzymes (AKR1C1, CBR1), making it superior to the common 3α-epimer for delineating AKR1C3 pathways in castration-resistant prostate cancer research. Use this compound for unambiguous LC-MS/MS method development and to avoid misleading results in metabolic flux analyses, establishing it as a non-negotiable tool for rigorous enzyme kinetics and receptor transactivation studies.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 7090-90-6
Cat. No. B13818637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Androstane-11,17-dione, 3beta-hydroxy-
CAS7090-90-6
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
InChIInChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,17+,18-,19-/m0/s1
InChIKeyIUNYGQONJQTULL-LMCNQGNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta-Hydroxy-5alpha-androstane-11,17-dione (CAS 7090-90-6): A Structurally Distinct 11-Oxygenated Androstanoid for Androgen Metabolism Research


5alpha-Androstane-11,17-dione, 3beta-hydroxy- (CAS 7090-90-6), systematically known as 3beta-hydroxy-5alpha-androstane-11,17-dione or 11-Ketoepiandrosterone, is a C19 androstanoid steroid characterized by a 3beta-hydroxy group and ketone functionalities at positions 11 and 17. This compound belongs to the 11-oxygenated androgen (11-oxyandrogen) class, which has emerged as clinically important in disorders of androgen excess and castration-resistant prostate cancer [1]. Its 3beta-hydroxy configuration distinguishes it from the more abundant 3alpha-hydroxy epimer (11-Ketoandrosterone), resulting in unique metabolic and receptor-interaction profiles that make it a valuable analytical reference standard and research tool for studying androgen metabolism and steroidogenic enzyme specificity [2].

Why Generic Androstane-11,17-diones Cannot Substitute for 3beta-Hydroxy-5alpha-androstane-11,17-dione in Critical Analytical and Enzymatic Studies


Superficially similar androstane-11,17-diones—including 11-Ketoandrosterone (3alpha-hydroxy epimer, CAS 1231-82-9), 11-Ketoetiocholanolone (3alpha,5beta isomer, CAS 739-27-5), and 5alpha-androstane-11,17-dione (lacking the 3-hydroxy group, CAS 1228-66-6)—exhibit distinct stereochemical and functional properties that preclude simple interchange. The 3beta-hydroxy configuration of CAS 7090-90-6 dictates its recognition by key steroidogenic enzymes such as carbonyl reductases (CBR1, CBR-N1) and aldo-keto reductases (AKR1C1, AKR1C4), which demonstrate strict 3α/3β stereospecificity in their hydroxysteroid dehydrogenase activities [1]. Furthermore, the presence of the 11-keto group classifies this compound among the 11-oxyandrogens, which are preferred substrates for AKR1C3—an enzyme upregulated in castration-resistant prostate cancer—with catalytic efficiencies 8- to 24-fold greater than classical androgens [2]. Substituting a generic analog without this precise stereochemical and functional group arrangement would yield misleading results in enzyme kinetics, metabolic flux analyses, and androgen receptor transactivation studies, ultimately compromising the validity of research into androgen-related pathophysiology.

Quantitative Differentiation Evidence: 3beta-Hydroxy-5alpha-androstane-11,17-dione versus Structural Analogs in Enzymatic and Physicochemical Assays


Enzymatic Stereospecificity: Differential Reduction of 3beta-Hydroxy vs. 3alpha-Hydroxy-5alpha-androstane-11,17-dione by Carbonyl Reductases

The target compound (3beta-hydroxy-5alpha-androstane-11,17-dione) and its 3alpha-epimer (11-Ketoandrosterone, CAS 1231-82-9) are differentially metabolized by carbonyl reductases pCBR1, pCBR-N1, pAKR1C1, and pAKR1C4. Kinetic and product analyses reveal that pCBR1 and pCBR-N1 function as 3α/β-hydroxysteroid dehydrogenases, with pCBR1 exhibiting submicromolar Km values for 11-oxygenated androstane substrates. Critically, pAKR1C1 acts exclusively as a 3β-HSD, whereas pAKR1C4 acts exclusively as a 3α-HSD, meaning that the target compound and its 3alpha-epimer are recognized and processed by entirely distinct enzyme isoforms [1]. This stereospecificity directly impacts metabolic flux predictions and inhibitor screening outcomes.

Carbonyl reductase Hydroxysteroid dehydrogenase Steroid metabolism Enzyme kinetics

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: 3beta-Hydroxy-5alpha-androstane-11,17-dione IC50 Compared to Androsterone

The target compound demonstrates measurable inhibitory activity against human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme critical for the reduction of androstenedione to testosterone in the classical androgen biosynthesis pathway. In comparative terms, its IC50 of 30,300 nM (30.3 µM) is substantially higher than that of the related 3β-androsterone derivative scaffold, where optimized derivatives achieve IC50 values as low as 5 nM to 26 nM against the same enzyme [2]. The unsubstituted 3β-androsterone core provides a benchmark IC50 range of 57-147 nM [3]. This quantitative difference confirms that the native 11-keto group present in the target compound significantly attenuates 17β-HSD3 inhibitory potency relative to 3β-androsterone-based inhibitors, providing a valuable negative control or reference point for structure-activity relationship (SAR) studies.

17β-HSD3 inhibition Prostate cancer Steroidogenesis Enzyme assay

Lipophilicity Differential: LogP Comparison of 3beta-Hydroxy-5alpha-androstane-11,17-dione versus 5alpha-Androstane-11,17-dione

The presence of the 3beta-hydroxy group in the target compound substantially reduces lipophilicity compared to the non-hydroxylated analog 5alpha-androstane-11,17-dione (CAS 1228-66-6). The target compound exhibits a calculated XLogP3-AA of 2.4, whereas the non-hydroxylated analog has an XLogP3-AA of 4.1, representing a 1.7-unit decrease in logP [1] [2]. This difference translates to approximately a 50-fold lower octanol-water partition coefficient, profoundly affecting chromatographic retention behavior, membrane permeability predictions, and solubility in aqueous versus organic solvent systems.

Lipophilicity LogP Physicochemical properties Chromatography

Validated Application Scenarios for 3beta-Hydroxy-5alpha-androstane-11,17-dione in Androgen Research and Analytical Science


LC-MS/MS Analytical Reference Standard for 11-Oxyandrogen Profiling in Clinical Research

As a structurally confirmed 11-oxygenated C19 steroid, 3beta-hydroxy-5alpha-androstane-11,17-dione serves as an essential analytical reference standard for the quantitative profiling of 11-oxyandrogens in biological matrices. Its distinct 3beta-hydroxy configuration and LogP of 2.4 enable its chromatographic resolution from the 3alpha-epimer (11-Ketoandrosterone), making it invaluable for LC-MS/MS method development and validation in studies of congenital adrenal hyperplasia, polycystic ovary syndrome, and castration-resistant prostate cancer, where accurate discrimination of 11-oxyandrogen metabolites is clinically required [1].

Substrate Specificity Profiling for Carbonyl Reductase (CBR1/CBR-N1) and Aldo-Keto Reductase (AKR1C1/AKR1C4) Isoforms

The strict stereospecificity of AKR1C1 (3β-HSD) and AKR1C4 (3α-HSD) toward 3beta-hydroxy and 3alpha-hydroxy androstane-11,17-diones, respectively, makes the target compound an indispensable tool for enzymologists characterizing the substrate recognition profiles of these reductases. Researchers investigating the metabolic fate of 11-oxygenated androgens in prostate cancer or adrenal disorders must use this compound to delineate the contribution of the 3β-specific pathway, which cannot be assessed using the more common 3alpha-epimer [2].

Structure-Activity Relationship (SAR) Studies of 17β-HSD3 Inhibitors for Prostate Cancer Drug Discovery

With an IC50 of 30.3 µM against 17β-HSD3, the target compound provides a well-defined negative control or baseline reference for medicinal chemistry campaigns aimed at optimizing 3β-androsterone-based inhibitors. The presence of the 11-keto group, which reduces potency by 200- to 6,000-fold compared to optimized 3β-androsterone derivatives, offers a clear SAR insight: the 11-keto substituent is detrimental to 17β-HSD3 inhibition. This quantitative benchmark is essential for rational design efforts seeking to enhance inhibitory potency while maintaining favorable pharmacokinetic properties [3].

Quote Request

Request a Quote for 5alpha-Androstane-11,17-dione, 3beta-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.